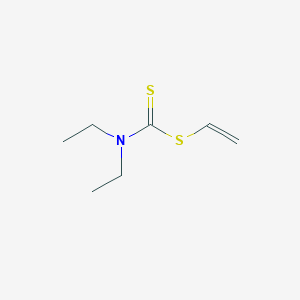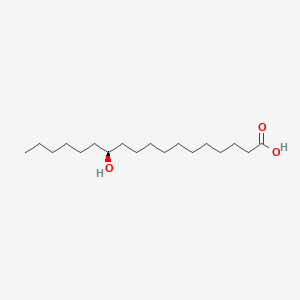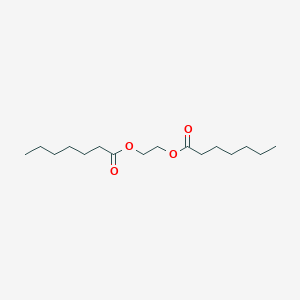
ethenyl N,N-diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl N,N-diethylcarbamodithioate, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. EPTC belongs to the family of carbamodithioate herbicides, which are known for their selective action on grassy weeds. EPTC is a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge, and it prevents their growth by inhibiting the development of their root systems.
Mécanisme D'action
Ethenyl N,N-diethylcarbamodithioate acts by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for the synthesis of fatty acids in plants. By inhibiting ACC, ethenyl N,N-diethylcarbamodithioate prevents the formation of new cells in the root tips of the emerging weeds, thereby preventing their growth. ethenyl N,N-diethylcarbamodithioate is selective for grassy weeds because the ACC enzyme in these plants is more sensitive to inhibition by ethenyl N,N-diethylcarbamodithioate than in broadleaf weeds.
Biochemical and Physiological Effects:
ethenyl N,N-diethylcarbamodithioate has been shown to affect the metabolism of plants and soil microorganisms. Studies have demonstrated that ethenyl N,N-diethylcarbamodithioate can alter the levels of certain enzymes and metabolites in plants, leading to changes in their growth and development. ethenyl N,N-diethylcarbamodithioate has also been shown to affect the microbial community in soil, reducing the diversity and abundance of certain groups of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Ethenyl N,N-diethylcarbamodithioate is a widely used herbicide in agriculture, and its effects on plants and soil have been extensively studied. This makes it a useful tool for laboratory experiments that investigate the impact of herbicides on the environment. However, ethenyl N,N-diethylcarbamodithioate is known to have low solubility in water, which can make it difficult to dissolve and apply in laboratory experiments. In addition, ethenyl N,N-diethylcarbamodithioate can be toxic to some organisms, which can limit its use in certain experiments.
Orientations Futures
There are several areas of research that could benefit from further investigation of ethenyl N,N-diethylcarbamodithioate. One area of interest is the impact of ethenyl N,N-diethylcarbamodithioate on soil microorganisms and the ecosystem. More research is needed to understand the long-term effects of ethenyl N,N-diethylcarbamodithioate on soil health and the microbial community. Another area of interest is the development of new formulations of ethenyl N,N-diethylcarbamodithioate that are more effective and environmentally friendly. Finally, there is a need for more research on the mechanisms of ethenyl N,N-diethylcarbamodithioate resistance in weeds, which could lead to the development of new strategies for weed control.
Méthodes De Synthèse
The synthesis of ethenyl N,N-diethylcarbamodithioate is a multi-step process that involves the reaction of several chemicals. The starting material for the synthesis is diethylamine, which is reacted with carbon disulfide to form diethylammonium dithiocarbamate. This compound is then reacted with ethylene oxide to form ethenyl N,N-diethylcarbamodithioate. The final product is purified by distillation and recrystallization.
Applications De Recherche Scientifique
Ethenyl N,N-diethylcarbamodithioate has been extensively studied for its herbicidal properties and its effects on the environment. Several research studies have focused on the effectiveness of ethenyl N,N-diethylcarbamodithioate in controlling weeds in different crops, such as corn, soybeans, and wheat. Other studies have investigated the impact of ethenyl N,N-diethylcarbamodithioate on soil microorganisms and the ecosystem. ethenyl N,N-diethylcarbamodithioate has also been used as a model compound for studying the behavior of carbamodithioate herbicides in the environment.
Propriétés
Numéro CAS |
18293-20-4 |
|---|---|
Nom du produit |
ethenyl N,N-diethylcarbamodithioate |
Formule moléculaire |
C7H13NS2 |
Poids moléculaire |
175.3 g/mol |
Nom IUPAC |
ethenyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H13NS2/c1-4-8(5-2)7(9)10-6-3/h6H,3-5H2,1-2H3 |
Clé InChI |
ZGDBHFAHLULBLA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC=C |
SMILES canonique |
CCN(CC)C(=S)SC=C |
Synonymes |
Diethyldithiocarbamic acid vinyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)






